Morintrifolin B

Description

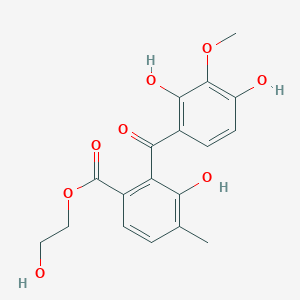

Morintrifolin B is a naturally occurring benzophenone derivative first isolated from the roots of Morinda citrifolia L. (Rubiaceae), a plant traditionally used in southern Asia and the Pacific Islands for treating diverse ailments such as asthma, cancer, and urinary disorders . Structurally, it features a hydroxylated benzophenone core with methoxy and hydroxyl substituents, which contribute to its bioactivity and chemical reactivity. Recent advances in organocatalysis have enabled its scalable synthesis via a five-step microwave-assisted protocol using propargyl vinyl ethers (PVEs) and imidazole catalysis, achieving an overall yield of 32% .

Properties

Molecular Formula |

C18H18O8 |

|---|---|

Molecular Weight |

362.3 g/mol |

IUPAC Name |

2-hydroxyethyl 2-(2,4-dihydroxy-3-methoxybenzoyl)-3-hydroxy-4-methylbenzoate |

InChI |

InChI=1S/C18H18O8/c1-9-3-4-10(18(24)26-8-7-19)13(14(9)21)15(22)11-5-6-12(20)17(25-2)16(11)23/h3-6,19-21,23H,7-8H2,1-2H3 |

InChI Key |

ISFDGWRXQCIUKA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)OCCO)C(=O)C2=C(C(=C(C=C2)O)OC)O)O |

Synonyms |

morintrifolin B |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Benzophenones

Benzophenones are a diverse class of natural products with over 300 known members, many exhibiting bioactivities such as antifungal, antioxidant, and anti-HIV properties . Below, Morintrifolin B is compared with four structurally related benzophenones:

Morintrifolin A

- Source : Co-isolated with this compound from Morinda citrifolia .

- Structural Features: Shares the benzophenone core but differs in substituent positions (exact differences unspecified in available literature).

- Synthesis : Likely synthesized via analogous routes, though specific protocols are unreported.

- Bioactivity : Data unavailable, but presumed to share similar pharmacological profiles with this compound due to structural homology .

6-Hydroxy-2,4-Dimethoxy-3-Methylbenzophenone

- Source : Isolated from Leptospermum uechmannii in 1963 .

- Structural Features : Differs in methylation and methoxy group placement compared to this compound.

Benzophenones from Anemarrhena asphodeloides

- Source : Root extracts of Anemarrhena asphodeloides .

- Structural Features: Include hydroxylated benzophenones but lack the methoxy groups present in this compound.

- Synthesis : Primarily isolated via natural extraction; synthetic methods remain underdeveloped.

- Bioactivity : Demonstrated anti-inflammatory and antioxidant effects in preclinical studies .

3,3',4,4'-Tetrahydroxybenzophenone from Ranunculus spp.

- Source : Ranunculus ternatus and R. muricatus .

- Structural Features : Contains four hydroxyl groups, contrasting with this compound’s mixed hydroxyl/methoxy substitution.

- Bioactivity : Exhibits moderate cytotoxicity against cancer cell lines .

Comparative Analysis Table

Q & A

Q. What methodological challenges arise during the synthesis and purification of Morintrifolin B, and how can they be addressed?

Answer: The synthesis of this compound often involves multi-step reactions with intermediates prone to degradation. Key challenges include low yields due to steric hindrance and oxidation sensitivity. To mitigate these:

- Optimize reaction conditions : Use inert atmospheres (e.g., argon) and low-temperature settings to stabilize intermediates.

- Purification strategies : Employ reverse-phase HPLC with C18 columns for high-resolution separation, validated by LC-MS for purity assessment .

- Characterization : Confirm structural integrity via - and -NMR, comparing chemical shifts to published data for analogous compounds .

Q. What experimental frameworks are recommended for initial assessment of this compound’s bioactivity?

Answer: Adopt a tiered screening approach:

- In vitro assays : Prioritize cell viability assays (e.g., MTT or resazurin reduction) using cancer cell lines (e.g., HeLa, MCF-7) to establish IC values. Include positive controls (e.g., doxorubicin) and triplicate runs to ensure reproducibility .

- Target specificity : Pair broad phenotypic screening with target-based assays (e.g., enzyme inhibition kinetics for kinases or proteases) to identify mechanistic leads .

- Data normalization : Use Z-score or % inhibition relative to vehicle controls to minimize plate-to-plate variability .

Q. How should researchers characterize the physicochemical properties of this compound to ensure reproducibility?

Answer: Standardize protocols for:

-

Solubility : Measure in DMSO, PBS, and cell culture media using nephelometry or UV-Vis spectroscopy.

-

Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring for degradation products .

-

Table 1 : Essential Characterization Parameters

Parameter Method Critical Criteria Purity HPLC-UV (λ = 254 nm) ≥95% peak area Molecular Weight HR-MS (ESI+) Δ < 2 ppm vs. theoretical LogP Shake-flask method Compare to computational predictions

Advanced Research Questions

Q. What strategies are effective in elucidating the mechanism of action (MoA) of this compound in complex biological systems?

Answer: Integrate multi-omics and computational tools:

- Transcriptomics/proteomics : Use RNA-seq or SILAC-based proteomics to identify differentially expressed pathways post-treatment. Validate hits via CRISPR-Cas9 knockout or siRNA silencing .

- Chemical proteomics : Employ activity-based protein profiling (ABPP) with this compound-derived probes to map direct molecular targets .

- Network pharmacology : Construct protein-interaction networks (e.g., STRING DB) to prioritize hub nodes for functional validation .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Answer: Address discrepancies through:

- Dose-response re-evaluation : Test a wider concentration range (e.g., 0.1–100 µM) to rule out off-target effects at high doses.

- Assay orthogonalization : Confirm findings using distinct methodologies (e.g., apoptosis via Annexin V staining and caspase-3 activation assays) .

- Meta-analysis : Apply random-effects models to aggregate data from independent studies, adjusting for batch effects and experimental variables (e.g., cell passage number) .

Q. What advanced methodologies are suitable for studying structure-activity relationships (SAR) of this compound derivatives?

Answer: Leverage both synthetic and computational approaches:

-

Fragment-based design : Synthesize analogs with systematic modifications (e.g., hydroxyl group methylation) and test in parallelized bioassays .

-

Molecular dynamics (MD) simulations : Simulate ligand-receptor binding poses (e.g., with GROMACS) to predict steric/electronic effects on affinity .

-

Table 2 : Key SAR Parameters to Document

Derivative ID Substituent Position LogP Change IC (µM) Target Binding ΔG (kcal/mol) MTB-001 C-3 OH → OMe +0.8 12.4 -9.2 MTB-002 C-7 ketone → alcohol -0.3 45.6 -6.7

Methodological Considerations

- Statistical rigor : Apply Benjamini-Hochberg correction (FDR < 0.05) for high-throughput datasets to minimize false positives .

- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like ChEMBL or PRIDE .

- Ethical compliance : For in vivo studies, follow ARRIVE guidelines for experimental design and reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.